molecular formula C11H10N2O B8752247 N-phenyl-1H-pyrrole-2-carboxamide

N-phenyl-1H-pyrrole-2-carboxamide

Cat. No.: B8752247
M. Wt: 186.21 g/mol
InChI Key: MZPAQCAPWLAKSD-UHFFFAOYSA-N
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Description

N-phenyl-1H-pyrrole-2-carboxamide is a heterocyclic compound that features a pyrrole ring substituted with a phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-1H-pyrrole-2-carboxamide can be synthesized through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted pyrrole and phenyl derivatives.

Scientific Research Applications

N-phenyl-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication. The compound binds to the active site of the enzyme, preventing it from functioning properly and thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of the pyrrole ring and phenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-phenyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C11H10N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-8,12H,(H,13,14)

InChI Key

MZPAQCAPWLAKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared following the experimental method described in preparation 1a starting from 10.0 g (90.0 mmol) of 1H-pyrrole-2-carboxylic acid (purchased from Aldrich®, cat. no. P7,360-9) and 9.22 g (99.0 mmol) of aniline. 13.0 g (78% yield) of the title compound were obtained as a brownish solid.
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.22 g
Type
reactant
Reaction Step Three
Yield
78%

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